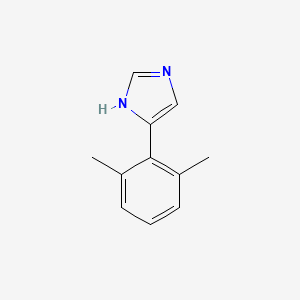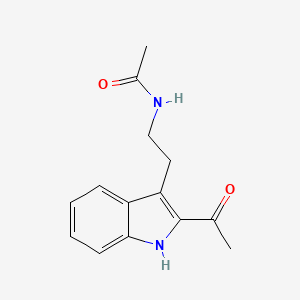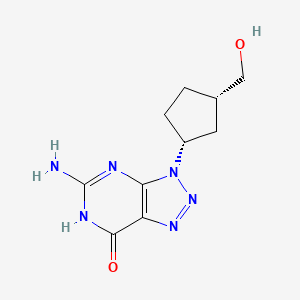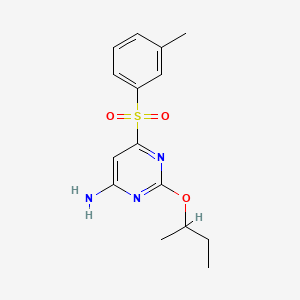![molecular formula C13H11N3O2S2 B12929331 Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate CAS No. 55612-99-2](/img/structure/B12929331.png)
Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is a complex organic compound that features a benzimidazole core substituted with a thiophene ring and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the thiophene ring and the carbamate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or thiophene rings.
Aplicaciones Científicas De Investigación
Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The thiophene ring and carbamate group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole, are known for their antiparasitic activity.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide are used in organic synthesis and materials science.
Carbamate Derivatives: Compounds such as carbaryl and fenobucarb are used as insecticides and have different biological activities.
Uniqueness
Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is unique due to its combination of a benzimidazole core, a thiophene ring, and a carbamate group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
Número CAS |
55612-99-2 |
|---|---|
Fórmula molecular |
C13H11N3O2S2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
methyl N-(6-thiophen-3-ylsulfanyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H11N3O2S2/c1-18-13(17)16-12-14-10-3-2-8(6-11(10)15-12)20-9-4-5-19-7-9/h2-7H,1H3,(H2,14,15,16,17) |
Clave InChI |
DVHWCAFSPYXJMX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


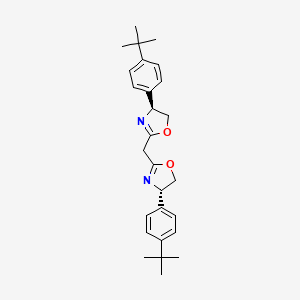
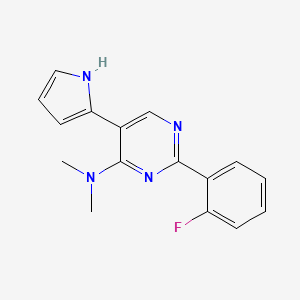

![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12929290.png)
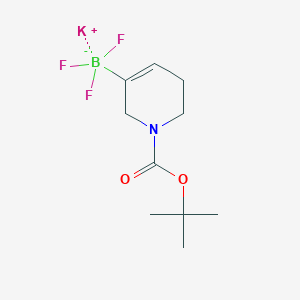
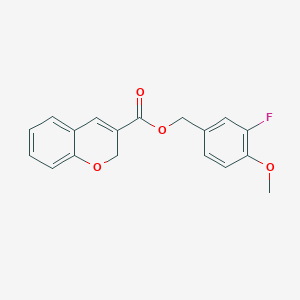
![Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B12929315.png)
